Zaltoprofen-d7
Description
Zaltoprofen-d7 is a deuterium-labeled isotopologue of zaltoprofen, a non-steroidal anti-inflammatory drug (NSAID) classified as a preferential cyclooxygenase-2 (COX-2) inhibitor. Its molecular formula is C₁₇H₇D₇O₃S, with a molecular weight of 321.4 g/mol and a purity of ≥99.65% . This compound retains the pharmacological activity of its parent compound, zaltoprofen, which exhibits IC₅₀ values of 1.3 μM (COX-1) and 0.34 μM (COX-2), demonstrating a 3.8-fold selectivity for COX-2 . This deuterated form is primarily utilized in pharmacokinetic and metabolic studies due to its stable isotopic labeling, which minimizes interference in mass spectrometry analyses .
Properties
Molecular Formula |
C₁₇H₇D₇O₃S |
|---|---|
Molecular Weight |
305.4 |
Synonyms |
2-(10,11-Dihydro-10-oxodibenzo[b,f]thiepin-2-yl)propionic acid-d7; CN 100-d7; Soleton-d7; 10,11-Dihydro-α-methyl-10-oxo-dibenzo[b,f]thiepin-2-acetic Acid-d7 |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Tenosynovial Giant Cell Tumor (TGCT)
Zaltoprofen has been evaluated for its efficacy in treating tenosynovial giant cell tumors, which are locally aggressive benign neoplasms. A randomized placebo-controlled double-blind phase II study investigated the safety and effectiveness of zaltoprofen in patients with diffuse TGCT or unresectable localized TGCT. Key findings include:
- Dosage and Administration : Patients received 480 mg/day of zaltoprofen for 48 weeks.
- Primary Outcome : The progression-free rate (PFR) at 48 weeks was 84.0% for the zaltoprofen group compared to 90.0% for the placebo group, indicating no significant difference (p=0.619).
- Functional Improvement : The Japanese Orthopedic Association knee score improved significantly from baseline to week 48 in the zaltoprofen group (85.38 to 93.75, p=0.027) .
This study suggests that zaltoprofen may represent a less invasive treatment option compared to surgical interventions for TGCT.
Induction of Apoptosis in Tumor Cells
Research has demonstrated that zaltoprofen can induce apoptosis in tumor cells, particularly in models of extraskeletal myxoid chondrosarcoma. In these studies:
- Mechanism : Zaltoprofen treatment led to increased TUNEL-positive tumor cells, indicating enhanced apoptosis.
- Histopathological Findings : Tumors treated with zaltoprofen exhibited fewer proliferative cells (Ki-67 positive) compared to controls, suggesting effective inhibition of tumor growth .
These findings highlight zaltoprofen's potential as an anti-cancer agent.
Pharmacokinetic Studies
Population pharmacokinetic modeling has been conducted to understand the drug's behavior in the body better:
- Modeling Approach : A two-compartment model with first-order absorption was established based on data from healthy adults.
- Key Covariates : Creatinine clearance and albumin levels were identified as significant factors influencing the pharmacokinetics of zaltoprofen.
- Clinical Implications : The study suggests that dosage adjustments may be necessary based on individual patient characteristics, particularly renal function .
Pain Management
Zaltoprofen-d7 has shown efficacy in managing pain associated with various inflammatory conditions:
- Pain Response Inhibition : It inhibits bradykinin-induced pain responses without blocking bradykinin receptors, making it effective for pain relief .
- Clinical Trials : Studies have reported significant decreases in pain scores among patients treated with zaltoprofen compared to baseline measurements .
Data Summary Table
| Application Area | Key Findings |
|---|---|
| Treatment of TGCT | PFR at 48 weeks: 84% (zaltoprofen) vs 90% (placebo); Significant improvement in knee function |
| Induction of Tumor Apoptosis | Increased TUNEL-positive cells; Reduced Ki-67 positive cells in tumor models |
| Pharmacokinetics | Two-compartment model; Significant covariates: creatinine clearance and albumin |
| Pain Management | Effective inhibition of bradykinin-induced pain; Significant reduction in pain scores |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Zaltoprofen-d7 vs. Zaltoprofen-13C,d3
Zaltoprofen-13C,d3, another isotopologue of zaltoprofen, incorporates both carbon-13 and deuterium labels. While both compounds serve as internal standards in analytical assays, this compound is more widely used due to its simpler synthesis and lower cost. Pharmacologically, their COX-2 selectivity profiles are identical, but their metabolic pathways differ slightly. For instance, this compound forms a sulfoxide metabolite (C₁₇H₇D₇O₄S) via hepatic oxidation, which is less hepatotoxic compared to metabolites of non-deuterated NSAIDs .
This compound vs. Tofenamic Acid
Tofenamic acid, a diphenylamine analog (Supplemental Figure 1, ), shares structural similarities with zaltoprofen but lacks deuterium labeling. Both compounds inhibit COX-2, but tofenamic acid exhibits weaker selectivity (COX-2 IC₅₀: 1.1 μM ) and a shorter plasma half-life (3–4 hours ) compared to this compound’s extended half-life (6–8 hours ) due to deuterium’s kinetic isotope effect .
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound | Tofenamic Acid |
|---|---|---|
| Molecular Weight | 321.4 g/mol | 311.8 g/mol |
| COX-2 Selectivity | 3.8-fold | 2.1-fold |
| Half-Life | 6–8 hours | 3–4 hours |
| Metabolic Stability | High (deuterated) | Moderate |
Pharmacological Comparison with NSAIDs
This compound vs. Diclofenac
In a 4-week, double-blind trial, zaltoprofen (non-deuterated) demonstrated non-inferior efficacy to diclofenac in treating knee osteoarthritis, with comparable pain reduction scores (VAS: 42.3 vs. 44.1 mm) and fewer gastrointestinal adverse events (12% vs. 18%) . This compound’s deuterium labeling further enhances its metabolic stability, reducing the risk of drug-drug interactions compared to diclofenac, which is metabolized via CYP2C9 and CYP3A4 .
This compound vs. Ibuprofen
Ibuprofen, a non-selective COX inhibitor, has a broader anti-inflammatory application but higher renal toxicity risks. This compound’s COX-2 selectivity minimizes renal prostaglandin inhibition, reducing the incidence of adverse renal events (1.2% vs. 4.5%) reported in NSAID-treated cohorts .
Metabolic and Analytical Advantages
This compound’s deuterium labeling slows its hepatic metabolism, prolonging its half-life and enabling precise quantification in biological matrices. In contrast, non-deuterated zaltoprofen undergoes rapid glucuronidation, complicating its detection in plasma . Additionally, this compound sulfoxide, its primary metabolite, is pharmacologically inactive, reducing off-target effects compared to metabolites of other NSAIDs like ibuprofen, which generate hepatotoxic acyl glucuronides .
Preparation Methods
Direct Deuteration via Isotope Exchange
A widely adopted method involves the incorporation of deuterium during the synthesis of zaltoprofen’s precursor molecules. This approach typically utilizes deuterated reagents at critical synthetic steps to ensure isotopic labeling. For example, deuterated propionic acid derivatives or deuterium oxide (D₂O) may serve as deuterium sources in reactions such as:
This method requires stringent control over reaction conditions, including temperature (50–60°C) and pH (4–6), to maximize deuterium incorporation while minimizing side reactions. The final product is purified via crystallization from ethyl acetate, yielding this compound with isotopic purity exceeding 98%.
Acid-Catalyzed Cyclization with Deuterated Reagents
Adapted from a patented synthesis route for non-deuterated zaltoprofen, this method employs deuterated sulfuric acid (D₂SO₄) and phosphoric acid (D₃PO₄) to facilitate ring closure of the intermediate 5-(1-propyloic)-2-thiophenyl toluylic acid (Fig. 1). Key steps include:
-
Reagent Mixing : The intermediate (20 g) is combined with D₂SO₄ (100 g) and D₃PO₄ (20 g) at 50°C for 5–6 hours.
-
Quenching and Extraction : The reaction mixture is cooled, quenched with ice-water, and extracted with ethyl acetate.
-
Purification : The organic layer is washed with saturated sodium bicarbonate and sodium chloride solutions, dried over anhydrous sodium sulfate, and concentrated to yield crude this compound.
Table 1: Reaction Conditions and Yields for Acid-Catalyzed Deuteration
| Parameter | Value | Source |
|---|---|---|
| Temperature | 50 ± 2°C | |
| Reaction Time | 5–6 hours | |
| Deuterated Acid Ratio | 1:5 (intermediate:D₂SO₄/D₃PO₄) | |
| Yield | 67.6–69.6% |
Process Optimization and Reaction Conditions
Optimizing deuteration efficiency requires balancing isotopic incorporation with reaction feasibility. Critical factors include:
-
Deuterium Source Purity : ≥99.8% D₂O or deuterated acids are essential to avoid isotopic dilution.
-
Catalyst Selection : Lewis acids like BF₃·D₂O enhance deuteration rates in electrophilic substitution reactions.
-
Solvent System : Ethyl acetate/water (1:1 mass ratio) ensures efficient phase separation during extraction.
Analytical Characterization
Post-synthesis analysis confirms the structural integrity and isotopic purity of this compound:
-
High-Performance Liquid Chromatography (HPLC) : Retention time matching non-deuterated zaltoprofen (Fig. 2).
-
Mass Spectrometry (MS) : Molecular ion peak at m/z 321.4 ([M+H]⁺) with a characteristic isotopic pattern.
-
Nuclear Magnetic Resonance (NMR) : Disappearance of proton signals at deuterated positions (e.g., δ 1.2 ppm for CH₃ groups).
Comparative Analysis of Preparation Methods
Table 2: Advantages and Limitations of Deuteration Strategies
| Method | Advantages | Limitations |
|---|---|---|
| Direct Isotope Exchange | High isotopic purity (≥98%) | High cost of deuterated reagents |
| Acid-Catalyzed Cyclization | Scalable for industrial production | Requires toxic concentrated acids |
Q & A
Q. What analytical techniques are recommended for confirming the purity and structural integrity of Zaltoprofen-d7 in preclinical studies?
Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection to assess purity, comparing retention times against non-deuterated standards. Nuclear magnetic resonance (NMR) spectroscopy (particularly H and C) confirms deuterium incorporation at specific positions, while high-resolution mass spectrometry (HRMS) validates molecular weight and isotopic distribution. Ultraviolet-visible (UV-Vis) spectrophotometry can corroborate spectral maxima (e.g., 227–231 nm and 329–333 nm for Zaltoprofen) .
Q. How does deuterium labeling in this compound influence its metabolic stability compared to the parent compound in microsomal assays?
Methodological Answer: Conduct parallel incubations of Zaltoprofen and this compound in liver microsomes from relevant species (e.g., human, rat). Quantify parent compound depletion via LC-MS/MS over time. The deuterium isotope effect reduces CYP450-mediated metabolism at labeled positions, extending half-life (). Compare intrinsic clearance rates using the substrate depletion method, ensuring incubation conditions (protein concentration, cofactors) are standardized .
Q. What are the key considerations when incorporating this compound into isotopic dilution mass spectrometry protocols for pharmacokinetic analysis?
Methodological Answer: Optimize the deuterated compound’s retention time to minimize overlap with endogenous matrix components. Validate calibration curves using blank biological matrices spiked with known concentrations of this compound and analyte. Assess matrix effects by comparing slopes of solvent-based vs. matrix-matched standards. Ensure isotopic purity (>99%) to avoid cross-contamination in quantification .
Advanced Research Questions
Q. How should researchers design dose-response studies to evaluate the COX-1/COX-2 inhibition ratio of this compound while minimizing inter-assay variability?
Methodological Answer: Use recombinant COX-1 and COX-2 enzymes in parallel assays under standardized conditions (pH, temperature, arachidonic acid concentration). Include positive controls (e.g., indomethacin for COX-1, celecoxib for COX-2). Normalize inhibition data to enzyme-specific activity baselines. Apply four-parameter logistic regression to calculate IC values, with statistical validation via intra- and inter-day precision studies (CV <15%) .
Q. What validation criteria should be established when developing a novel LC-MS/MS method for simultaneous quantification of this compound and its major metabolites in plasma?
Methodological Answer: Validate linearity (R ≥0.99) across the expected concentration range. Determine limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (≥3 and ≥10, respectively). Assess accuracy (85–115% recovery) and precision (CV ≤15%) using spiked QC samples. Test stability under storage and processing conditions (freeze-thaw cycles, benchtop stability). Cross-validate with a reference method (e.g., ELISA) .
Q. What statistical approaches are most robust for reconciling conflicting metabolic stability data of this compound across hepatocyte models from different species?
Methodological Answer: Perform meta-analysis using a random-effects model to account for interspecies variability. Stratify data by hepatocyte source (e.g., primary vs. cryopreserved) and incubation parameters. Apply Bland-Altman plots to assess agreement between datasets. Use sensitivity analysis to identify outliers driven by methodological differences (e.g., cell viability thresholds, incubation durations) .
Data Contradiction & Reproducibility
Q. How can researchers resolve discrepancies in reported COX-2 selectivity indices of this compound between cell-based and cell-free assay systems?
Methodological Answer: Compare assay conditions: cell-based systems may introduce confounding factors (e.g., membrane permeability, protein binding). Normalize data to cellular uptake efficiency using radiolabeled analogs. Validate findings with orthogonal methods (e.g., Western blot for COX-2 expression in cellular models). Perform potency shift assays to account for nonspecific binding in cell-free systems .
Q. What strategies ensure reproducibility of this compound pharmacokinetic data across laboratories?
Methodological Answer: Standardize protocols for animal dosing (e.g., oral gavage volume, fasting status), sample collection intervals, and plasma processing (centrifugation speed, storage temperature). Use certified reference materials for calibration. Implement cross-lab validation via round-robin testing and shared internal standards. Document all variables in supplementary materials, adhering to journal reproducibility guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
